2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol is a chemical compound known for its unique structure and properties. It contains a diazepine ring, a trifluoromethyl group, and a methoxyphenol moiety, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazepine ring or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered properties .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against certain diseases.
Wirkmechanismus
The mechanism by which 2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-1-naphthol: This compound shares a similar diazepine ring and trifluoromethyl group but differs in the phenol moiety.
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-phenol: Similar structure but lacks the methoxy group, leading to different chemical properties.
Uniqueness
The presence of the methoxyphenol moiety in 2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C13H13F3N2O2 |
---|---|
Molekulargewicht |
286.25 g/mol |
IUPAC-Name |
5-methoxy-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
InChI |
InChI=1S/C13H13F3N2O2/c1-20-8-2-3-9(11(19)6-8)10-7-12(13(14,15)16)18-5-4-17-10/h2-3,6-7,18-19H,4-5H2,1H3 |
InChI-Schlüssel |
UWZQIGWQBSKGGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NCCNC(=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.